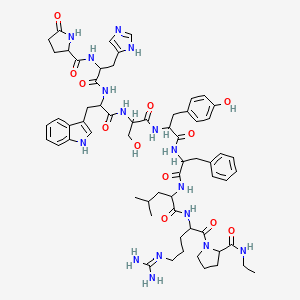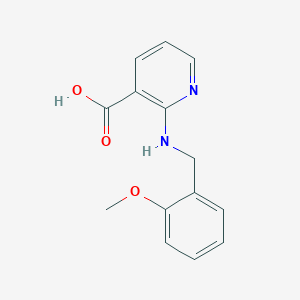
Ácido 2-(2-metoxibencilamino)nicotínico
Descripción general
Descripción
“2-(2-Methoxybenzylamino)nicotinic acid” is a chemical compound with the CAS Number: 1019372-81-6 . It has a molecular weight of 258.28 and its IUPAC name is 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid .
Synthesis Analysis
The synthesis of “2-(2-Methoxybenzylamino)nicotinic acid” involves heating 2-chloronicotinic acid and 2-methoxybenzylamine at 140°C for 4 hours . After cooling to room temperature, a 10% aqueous solution of sodium hydroxide is added to the reaction mixture . The resulting mixture is washed with chloroform . Concentrated hydrochloric acid is added to the aqueous phase to adjust the pH to 6 to 7, and a solid precipitates from this is separated by filtration and dried .
Molecular Structure Analysis
The InChI code for “2-(2-Methoxybenzylamino)nicotinic acid” is 1S/C14H14N2O3/c1-19-12-7-3-2-5-10 (12)9-16-13-11 (14 (17)18)6-4-8-15-13/h2-8H,9H2,1H3, (H,15,16) (H,17,18) .
Physical And Chemical Properties Analysis
“2-(2-Methoxybenzylamino)nicotinic acid” is a white to yellow solid . and should be stored at room temperature .
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica del ácido 2-(2-metoxibencilamino)nicotínico, centrándose en seis campos únicos:
Desarrollo farmacéutico
El ácido 2-(2-metoxibencilamino)nicotínico ha mostrado potencial en el desarrollo de nuevos compuestos farmacéuticos. Su estructura única le permite interactuar con varios objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos. Los investigadores están explorando su uso en la creación de nuevos medicamentos para tratar enfermedades crónicas como el cáncer y los trastornos cardiovasculares .
Agentes neuroprotectores
Este compuesto se está investigando por sus propiedades neuroprotectoras. Los estudios sugieren que puede ayudar a proteger las neuronas del daño causado por el estrés oxidativo y la inflamación. Esto lo convierte en un candidato prometedor para el desarrollo de tratamientos para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Aplicaciones antiinflamatorias
La investigación ha indicado que el ácido 2-(2-metoxibencilamino)nicotínico posee propiedades antiinflamatorias. Puede inhibir la producción de citoquinas proinflamatorias, que están involucradas en diversas condiciones inflamatorias. Esta propiedad se está explorando para posibles aplicaciones terapéuticas en enfermedades como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Actividad antimicrobiana
El compuesto ha demostrado actividad antimicrobiana contra una gama de patógenos bacterianos y fúngicos. Esto lo convierte en un candidato potencial para el desarrollo de nuevos agentes antimicrobianos para combatir infecciones resistentes a los antibióticos. Los investigadores están particularmente interesados en su eficacia contra cepas multirresistentes .
Investigación del cáncer
En la investigación del cáncer, el ácido 2-(2-metoxibencilamino)nicotínico se está estudiando por su potencial para inhibir el crecimiento y la proliferación de células cancerosas. Ha mostrado promesa en estudios preclínicos como agente quimioterapéutico, particularmente en la orientación de líneas celulares específicas de cáncer sin afectar las células normales .
Aplicaciones cosméticas
Por último, el compuesto se está estudiando por su posible uso en formulaciones cosméticas. Sus propiedades antioxidantes pueden ayudar a proteger la piel del daño causado por los radicales libres, convirtiéndolo en un ingrediente valioso en productos antienvejecimiento y para el cuidado de la piel.
Mecanismo De Acción
While the specific mechanism of action for “2-(2-Methoxybenzylamino)nicotinic acid” is not available, nicotinic acid, a related compound, has been studied extensively. Nicotinic acid induces a profound change in the plasma levels of various lipids and lipoproteins . It increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes, key cytokines involved in atherosclerosis .
Safety and Hazards
The safety data sheet for “2-(2-Methoxybenzylamino)nicotinic acid” indicates that it causes serious eye irritation and is harmful to aquatic life . It is recommended to avoid release to the environment, wear eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .
Propiedades
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-7-3-2-5-10(12)9-16-13-11(14(17)18)6-4-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBIKEMLXMUIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649738 | |
| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019372-81-6 | |
| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
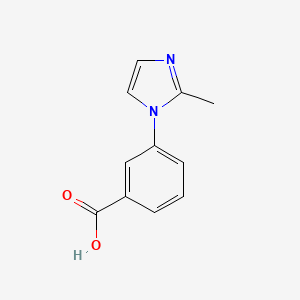

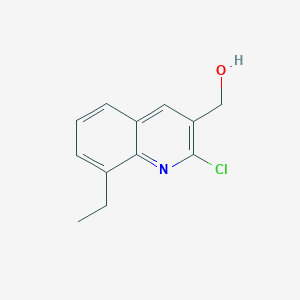



![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)

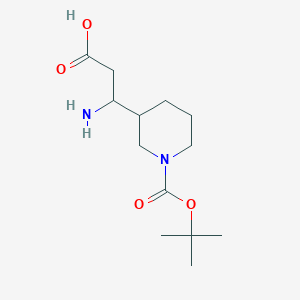
![5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629577.png)


